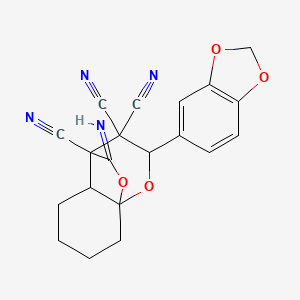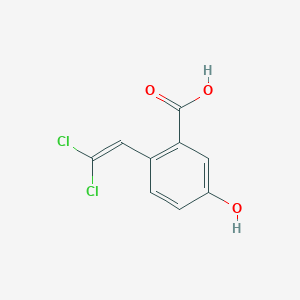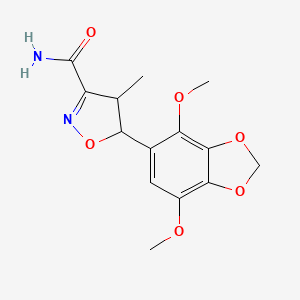![molecular formula C15H7F3N2O4S B11478949 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)
4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its unique chemical properties, such as the presence of nitro groups and a trifluoromethyl group, make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene typically involves multi-step organic reactions. One common method starts with the nitration of 2-[4-(trifluoromethyl)phenyl]-1-benzothiophene using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces nitro groups at the 4 and 6 positions of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the nitration process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitro-2-[4-(Trifluormethyl)phenyl]-1-benzothiophen hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivität.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Gestaltung von Molekülen mit spezifischen biologischen Zielen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Farbstoffe eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Dinitro-2-[4-(Trifluormethyl)phenyl]-1-benzothiophen hängt von seiner Anwendung ab. In biologischen Systemen kann die Verbindung mit Zellkomponenten interagieren, was zu einer Störung normaler Zellprozesse führt. Die Nitrogruppen können einer Bioreduktion unterzogen werden, wodurch reaktive Zwischenprodukte entstehen, die mit DNA oder Proteinen interagieren können, was zu zytotoxischen Effekten führt. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, was ihre Wechselwirkung mit biologischen Membranen erleichtert.
Ähnliche Verbindungen:
4,6-Dinitro-2-phenyl-1-benzothiophen: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
4,6-Dinitro-2-[4-(Methyl)phenyl]-1-benzothiophen: Enthält eine Methylgruppe anstelle einer Trifluormethylgruppe, was seine Reaktivität und Anwendungen beeinflusst.
Einzigartigkeit: Das Vorhandensein der Trifluormethylgruppe in 4,6-Dinitro-2-[4-(Trifluormethyl)phenyl]-1-benzothiophen erhöht seine chemische Stabilität und Lipophilie im Vergleich zu ähnlichen Verbindungen deutlich. Dies macht es besonders wertvoll in Anwendungen, die eine hohe Stabilität und Membranpermeabilität erfordern.
Wirkmechanismus
The mechanism of action of 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene depends on its application. In biological systems, the compound may interact with cellular components, leading to the disruption of normal cellular processes. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
4,6-Dinitro-2-phenyl-1-benzothiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,6-Dinitro-2-[4-(methyl)phenyl]-1-benzothiophene: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and membrane permeability.
Eigenschaften
Molekularformel |
C15H7F3N2O4S |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
4,6-dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene |
InChI |
InChI=1S/C15H7F3N2O4S/c16-15(17,18)9-3-1-8(2-4-9)13-7-11-12(20(23)24)5-10(19(21)22)6-14(11)25-13/h1-7H |
InChI-Schlüssel |
SFPJEWIBUQJUMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-6-(2,3-dimethoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11478867.png)
![Ethyl 3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoate](/img/structure/B11478878.png)
![Allyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B11478889.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide](/img/structure/B11478907.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)
![4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B11478930.png)
![5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11478948.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine](/img/structure/B11478959.png)



